Flesinoxan

Catalog No.
S528065
CAS No.
98206-10-1
M.F
C22H26FN3O4
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flesinoxan

CAS Number

98206-10-1

Product Name

Flesinoxan

IUPAC Name

4-fluoro-N-[2-[4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide

Molecular Formula

C22H26FN3O4

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C22H26FN3O4/c23-17-6-4-16(5-7-17)22(28)24-8-9-25-10-12-26(13-11-25)19-2-1-3-20-21(19)29-15-18(14-27)30-20/h1-7,18,27H,8-15H2,(H,24,28)/t18-/m0/s1

InChI Key

NYSDRDDQELAVKP-SFHVURJKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

DU 29373, DU-29373, flesinoxan, p-fluoro-N-(2-(4-(2-(hydroxymethyl)-1,4-benzodioxan-5-yl)-1-piperazinyl)ethyl)benzamide

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO

Isomeric SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O[C@H](CO4)CO

The exact mass of the compound Flesinoxan is 415.1907 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Flesinoxan is a highly potent, phenylpiperazine-derived full agonist of the 5-HT1A receptor, widely utilized as a benchmark compound in neuropharmacological and cardiovascular research [1]. Unlike classical tetralin derivatives or azapirone-class partial agonists, flesinoxan delivers sub-nanomolar to low-nanomolar receptor affinity combined with near-absolute intrinsic efficacy [2]. For procurement and assay design, its primary value lies in its exceptional selectivity profile, which isolates 5-HT1A-mediated signaling pathways without the confounding dopaminergic or adrenergic cross-reactivity that typically plagues alternative serotonergic probes[3].

Substituting flesinoxan with the traditional standard 8-OH-DPAT introduces significant methodological risks due to 8-OH-DPAT's pronounced cross-reactivity with α1-adrenergic and D2-dopaminergic receptors, which can severely confound readouts in complex tissue or in vivo models [1]. Conversely, attempting to use azapirones like buspirone or ipsapirone as substitutes fails in signal transduction assays because these compounds are only partial agonists; they cannot achieve the maximal G-protein activation required to establish a true positive control baseline [2]. Consequently, laboratories must procure flesinoxan when an assay workflow demands both strict 5-HT1A pathway isolation and absolute receptor activation simultaneously [3].

Receptor Selectivity and Elimination of Off-Target Assay Noise

In comparative binding studies, flesinoxan demonstrates a highly refined selectivity profile, maintaining a Ki of 1.7 nM for 5-HT1A receptors while drastically reducing off-target binding compared to the classical agonist 8-OH-DPAT[1]. Specifically, its affinity for α1-adrenergic and D2-dopaminergic receptors is 100 to 300 times lower than that of 8-OH-DPAT [1]. This massive reduction in cross-reactivity makes flesinoxan the superior choice for complex physiological models where dopaminergic or adrenergic interference would otherwise necessitate the use of secondary blocking agents.

Evidence DimensionAffinity ratio for α1-adrenergic and D2-dopaminergic receptors
Target Compound Data100–300 times lower off-target affinity
Comparator Or Baseline8-OH-DPAT (standard baseline)
Quantified DifferenceFlesinoxan reduces α1 and D2 cross-reactivity by 2 to 2.5 orders of magnitude.
ConditionsRadioligand competition binding assays in central nervous system homogenates

Prevents confounding dopaminergic or adrenergic noise in complex in vivo or tissue-based models, streamlining assay workflows by eliminating the need for secondary antagonists.

Signal Transduction Efficacy for HTS Baselines

For functional GPCR assays, the intrinsic efficacy of the chosen ligand dictates the dynamic range of the assay. Flesinoxan acts as a full agonist, achieving an Emax of >90% (relative to endogenous 5-HT) in [35S]GTPγS binding assays [1]. In stark contrast, common commercial alternatives such as buspirone and ipsapirone exhibit only partial agonist activity, plateauing well below maximal activation [1]. This quantitative advantage establishes flesinoxan as the mandatory positive control for screening novel serotonergic compounds.

Evidence DimensionMaximal G-protein activation (Emax in [35S]GTPγS binding)
Target Compound DataEmax > 90% (Full agonist)
Comparator Or BaselineBuspirone and Ipsapirone (Partial agonists)
Quantified DifferenceFlesinoxan achieves near-absolute maximal receptor activation, whereas azapirones fail to reach full Emax.
ConditionsRecombinant human 5-HT1A receptors in transfected CHO cell membranes

Provides a reliable, maximum-signal positive control for GPCR functional assays, ensuring accurate calibration of high-throughput screening platforms.

Binding Affinity and Reagent Efficiency

Flesinoxan offers superior binding kinetics compared to azapirone-class ligands, which directly impacts reagent consumption and assay sensitivity. In standardized displacement assays, flesinoxan exhibits a pKi of 8.91 (approximately 1.2 nM) for 5-HT1A sites, whereas buspirone achieves a pKi of only 7.50 (approximately 31 nM) [1]. This roughly 25-fold higher affinity allows researchers to utilize significantly lower working concentrations of flesinoxan, thereby minimizing non-specific background binding and extending the lifespan of procured chemical stocks.

Evidence Dimension5-HT1A binding affinity (pKi)
Target Compound DatapKi = 8.91 (~1.2 nM)
Comparator Or BaselineBuspirone (pKi = 7.50, ~31 nM)
Quantified DifferenceFlesinoxan demonstrates approximately 25-fold higher binding affinity.
ConditionsDisplacement of[3H]-8-OH-DPAT in central 5-HT1A recognition sites

Enables the use of significantly lower working concentrations in binding assays, reducing non-specific background noise and conserving compound stocks.

Neuroendocrine Challenge Assays and Biomarker Profiling

Because flesinoxan lacks the D2-dopaminergic cross-reactivity seen in 8-OH-DPAT, it is the preferred pharmacological probe for stimulating and measuring 5-HT1A-mediated release of ACTH, cortisol, and prolactin. Its high selectivity ensures that prolactin fluctuations are strictly serotonergic rather than artifacts of dopamine receptor interference [1].

Positive Control in GPCR Signal Transduction Screening

In high-throughput[35S]GTPγS binding assays or cAMP inhibition screens, flesinoxan's >90% Emax provides a true full-agonist baseline. This makes it indispensable for characterizing the intrinsic efficacy of novel atypical antipsychotics or partial agonists, where buspirone would fail to provide a maximum signal reference [2].

Central Cardiovascular Control Modeling

Flesinoxan is utilized to model centrally mediated hypotension and bradycardia. Its minimal affinity for α1-adrenergic receptors allows researchers to isolate the 5-HT1A-dependent cardiovascular response without the confounding peripheral adrenergic effects that complicate data interpretation when using less selective tetralin derivatives [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

415.19073448 Da

Monoisotopic Mass

415.19073448 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3V574S89E1

MeSH Pharmacological Classification

Anti-Anxiety Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1A [HSA:3350] [KO:K04153]

Wikipedia

Flesinoxan

Dates

Last modified: 02-18-2024
1: Monti JM, Jantos H. Effects of the 5-HT1A receptor ligands flesinoxan and WAY 100635 given systemically or microinjected into the laterodorsal tegmental nucleus on REM sleep in the rat. Behav Brain Res. 2004 May 5;151(1-2):159-66. PubMed PMID: 15084431.
2: Bouwknecht JA, van der Gugten J, Groenink L, Olivier B, Paylor RE. Effects of repeated testing in two inbred strains on flesinoxan dose-response curves in three mouse models for anxiety. Eur J Pharmacol. 2004 Jun 21;494(1):35-44. PubMed PMID: 15194449.
3: Bouwknecht JA, van der Gugten J, Groenink L, Olivier B, Paylor RE. Behavioral and physiological mouse models for anxiety: effects of flesinoxan in 129S6/SvEvTac and C57BL/6J mice. Eur J Pharmacol. 2004 Jun 21;494(1):45-53. PubMed PMID: 15194450.
4: Tohyama Y, Mück-Seler D, Diksic M. Acute flesinoxan treatment produces a different effect on rat brain serotonin synthesis than chronic treatment: an alpha-methyl-l-tryptophan autoradiographic study. Neurochem Int. 2007 Dec;51(8):486-95. Epub 2007 May 22. PubMed PMID: 17574706.
5: Tsuji M, Takeda H, Matsumiya T. Modulation of passive avoidance in mice by the 5-HT1A receptor agonist flesinoxan: comparison with the benzodiazepine receptor agonist diazepam. Neuropsychopharmacology. 2003 Apr;28(4):664-74. Epub 2002 Oct 3. PubMed PMID: 12655311.
6: Monti JM, Jantos H. Differential effects of the 5-HT1A receptor agonist flesinoxan given locally or systemically on REM sleep in the rat. Eur J Pharmacol. 2003 Oct 8;478(2-3):121-30. PubMed PMID: 14575796.

Explore Compound Types